6-Chloro-2-fluoro-9-methyl-9h-purine
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Overview
Description
6-Chloro-2-fluoro-9-methyl-9H-purine is a synthetic organic compound belonging to the class of purines and purine derivatives. It is characterized by the presence of chlorine and fluorine atoms at the 6th and 2nd positions, respectively, and a methyl group at the 9th position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopurine followed by fluorodediazoniation in aqueous fluoroboric acid . The reaction conditions often require the protection of the N-9 position to simplify purification and improve yields .
Industrial Production Methods
Industrial production of 6-Chloro-2-fluoro-9-methyl-9H-purine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-fluoro-9-methyl-9H-purine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of both chlorine and fluorine atoms makes it a versatile intermediate for further functionalization .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and thiols, which can displace the chlorine atom under basic conditions.
Reduction: Reducing agents like sodium borohydride can be employed to reduce specific functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminopurine derivatives, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
6-Chloro-2-fluoro-9-methyl-9H-purine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to natural purines.
Chemical Biology: It is employed as a probe in chemical biology to study nucleic acid interactions and modifications.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2-fluoro-9-methyl-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways . The presence of chlorine and fluorine atoms enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-fluoropurine: Similar in structure but lacks the methyl group at the 9th position.
2-Fluoro-6-chloropurine: Another closely related compound with similar reactivity but different substitution pattern.
6-Chloro-9-(2-O-methyl-β-D-ribofuranosyl)-9H-purine: A nucleoside derivative with additional sugar moiety.
Uniqueness
6-Chloro-2-fluoro-9-methyl-9H-purine is unique due to the combination of chlorine, fluorine, and methyl groups, which confer distinct physicochemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H4ClFN4 |
---|---|
Molecular Weight |
186.57 g/mol |
IUPAC Name |
6-chloro-2-fluoro-9-methylpurine |
InChI |
InChI=1S/C6H4ClFN4/c1-12-2-9-3-4(7)10-6(8)11-5(3)12/h2H,1H3 |
InChI Key |
BWKFRWAZBTUQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=C(N=C2Cl)F |
Origin of Product |
United States |
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